2-(2-Butylamino)ethanol-d4
Description
Properties
Molecular Formula |
C₆H₁₁D₄NO |
|---|---|
Molecular Weight |
121.21 |
Synonyms |
2-(sec-Butylamino)-ethanol-d4; 2-[(1-Methylpropyl)amino]ethanol-d4; Alpamine N 41-d4; N-(2-Hydroxyethyl)-N-(butan-2-yl)amine-d4; NSC 128123-d4; sec-Butylmonoethanolamine-d4 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment of 2 2 Butylamino Ethanol D4
Strategies for Selective Deuterium (B1214612) Incorporation
The selective incorporation of deuterium into organic molecules can be achieved through two primary strategies: direct hydrogen/deuterium (H/D) exchange on an existing molecular scaffold or a de novo synthesis using deuterated starting materials. acs.org The choice of strategy depends on the desired location of the deuterium atoms, the stability of the target molecule under exchange conditions, and the availability of deuterated precursors.
Hydrogen/Deuterium Exchange Methodologies for Alkanolamines
Hydrogen/deuterium exchange (HDX) is a powerful technique for introducing deuterium into a molecule in the later stages of a synthetic sequence. acs.org For alkanolamines like 2-(2-Butylamino)ethanol, exchange can theoretically occur at various positions, including the hydroxyl, amine, and carbon-hydrogen bonds. While hydroxyl and amine protons are readily exchangeable with a deuterium source like D₂O, the deuteration of C-H bonds is more challenging and typically requires catalysis. wikipedia.org
Metal-catalyzed HDX reactions are particularly effective for incorporating deuterium adjacent to heteroatoms. nih.gov Catalysts based on metals such as iridium, ruthenium, rhodium, and palladium can activate C-H bonds, facilitating their exchange with deuterium from sources like D₂O or D₂ gas. acs.orgresearchgate.net For an alkanolamine, this approach could target the C-H bonds alpha to the nitrogen and oxygen atoms. The regioselectivity of the exchange is influenced by the catalyst, ligands, and reaction conditions. For instance, ruthenium nanoparticles have demonstrated efficacy in the regioselective H/D exchange of N-containing substrates. acs.org
Acid- or base-catalyzed exchange is another viable method, particularly for C-H bonds adjacent to activating groups. nih.gov In the case of 2-(2-Butylamino)ethanol, the conditions would need to be carefully controlled to prevent side reactions or degradation of the molecule.
| Methodology | Catalyst/Reagent | Deuterium Source | Potential Labeled Positions |
| Metal-Catalyzed Exchange | Iridium, Ruthenium, Rhodium, Palladium complexes | D₂O, D₂ gas | C-H bonds α to N and O atoms |
| Acid-Catalyzed Exchange | Deuterated acids (e.g., D₂SO₄) | D₂O | C-H bonds α to activating groups |
| Base-Catalyzed Exchange | Deuterated bases (e.g., NaOD) | D₂O | C-H bonds α to activating groups |
De Novo Synthesis of 2-(2-Butylamino)ethanol-d4
De novo synthesis involves constructing the target molecule from simple, deuterated building blocks. This bottom-up approach offers precise control over the location of deuterium incorporation. A plausible de novo synthesis of this compound could involve the reaction of deuterated precursors. For example, the reaction of a deuterated ethanolamine (B43304) derivative with a deuterated butyl halide or the reductive amination of a deuterated aldehyde with a deuterated amine could be employed.
A hypothetical synthetic route could start with commercially available deuterated ethanolamine (ethanolamine-d4) and react it with butanal under reductive amination conditions using a deuterated reducing agent like sodium borodeuteride (NaBD₄). This would result in the specific incorporation of deuterium atoms on the ethanolamine moiety and potentially at the carbon adjacent to the nitrogen from the butanal fragment.
Utilization of Non-Deuterated 2-(2-Butylamino)ethanol as a Precursor in Isotopic Synthesis
The use of the non-deuterated parent compound as a direct precursor for its isotopically labeled analogue is a common and efficient strategy, often referred to as late-stage functionalization. acs.org This approach is advantageous as it leverages the established synthesis of the non-deuterated molecule and introduces the isotopic label in the final steps. For this compound, this would involve subjecting non-deuterated 2-(2-Butylamino)ethanol to one of the hydrogen/deuterium exchange methodologies described in section 2.1.1.
The primary challenge in this approach is achieving high regioselectivity, ensuring that deuterium is incorporated only at the desired positions. For this compound, where the "d4" designation implies four deuterium atoms, the synthetic goal would be to target specific C-H bonds. For instance, if deuteration is desired on the ethanolamine backbone, conditions would be optimized to favor exchange at these positions while minimizing exchange on the butyl group. This can often be achieved by careful selection of the catalyst and reaction parameters such as temperature and pressure.
Characterization of Isotopic Purity and Positional Isomerism
Following synthesis, a critical step is the thorough characterization of the product to confirm its chemical identity, isotopic purity, and the precise location of the deuterium atoms. The two primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org
High-resolution mass spectrometry (HRMS) is used to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule. nih.gov The mass spectrum will show a distribution of isotopologues (molecules differing only in their isotopic composition), and the relative intensities of these peaks allow for the calculation of the percentage of deuterium incorporation. researchgate.net However, MS alone typically cannot differentiate between positional isomers (molecules with the same number of deuterium atoms but at different locations). acs.org
NMR spectroscopy is indispensable for determining the exact position of the deuterium atoms.
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the integration of the proton signals will be reduced at the sites where hydrogen has been replaced by deuterium. By comparing the spectrum of the deuterated compound to its non-deuterated analogue, the positions and extent of deuteration can be quantified. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a distinct signal for each deuterated position in the molecule. sigmaaldrich.com This offers unambiguous confirmation of the deuteration sites.
¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, leading to characteristic changes in the ¹³C NMR spectrum that can also help identify the sites of deuteration.
Combining these techniques provides a comprehensive analysis of the synthesized this compound, ensuring its structural integrity and isotopic labeling profile. rsc.org
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment, distribution of isotopologues | High sensitivity, low sample consumption nih.gov | Does not typically provide positional information acs.org |
| ¹H NMR | Location and percentage of deuteration (by signal reduction) | Quantitative, provides structural context | Can be complex to interpret with partial deuteration |
| ²H NMR | Direct detection of deuterated positions | Unambiguous identification of labeling sites sigmaaldrich.com | Lower sensitivity than ¹H NMR |
| ¹³C NMR | Identification of deuterated carbons through C-D coupling patterns | Provides complementary structural information | Lower sensitivity, longer acquisition times |
Methodological Advancements in Deuterated Compound Synthesis
The field of isotopic labeling is continually evolving, with new methods offering greater efficiency, selectivity, and broader applicability. researchgate.netnih.gov Recent advancements relevant to the synthesis of deuterated compounds like this compound include:
Photocatalysis: Visible-light photocatalytic reactions have emerged as a mild and efficient way to achieve deuteration. researchgate.netnih.gov These methods can activate C-H bonds under gentle conditions, often using D₂O as the deuterium source, which is both inexpensive and readily available.
Novel Catalyst Systems: Research continues to yield more active and selective catalysts for H/D exchange. For example, organophotocatalysts combined with a thiol hydrogen atom transfer (HAT) co-catalyst have been used for the selective deuteration of C-H bonds adjacent to nitrogen and oxygen atoms. nih.gov
Divergent Synthesis Platforms: New strategies allow for the divergent synthesis of selectively deuterated amines from common precursors. nih.gov By choosing different combinations of deuterated and non-deuterated reagents, various isotopologues can be prepared from a single starting material, offering significant flexibility.
Improved Analytical Techniques: Advances in analytical instrumentation, such as molecular rotational resonance (MRR) spectroscopy, offer even more detailed characterization of isotopic mixtures, providing a complete description of the isotopic composition, including the identification and quantification of all isotopomers. acs.org
These advancements provide a growing toolkit for the precise and efficient synthesis of specifically labeled compounds like this compound, which are crucial for the development of next-generation pharmaceuticals. nih.gov
Advanced Analytical Methodologies Employing 2 2 Butylamino Ethanol D4
Applications as a Stable Isotope-Labeled Internal Standard (SIL-IS)
The most critical application of 2-(2-Butylamino)ethanol-d4 is its use as a stable isotope-labeled internal standard. SIL-IS are considered the gold standard in quantitative analysis because they have nearly identical chemical and physical properties to the non-labeled analyte of interest but a different mass. nih.govresearchgate.net This unique characteristic allows them to be distinguished by a mass spectrometer.
Quantitative Mass Spectrometry Techniques (LC-MS/MS, GC-MS)
In quantitative mass spectrometry, an internal standard is added in a known quantity to every sample, calibrator, and quality control. musechem.com The purpose of the internal standard is primarily to correct for errors in detection. scispace.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) rely on the ratio of the analyte's signal to the internal standard's signal for quantification. Because this compound co-elutes with and has similar ionization efficiency to its non-deuterated counterpart, it can effectively compensate for variations during sample preparation and instrumental analysis. researchgate.net The use of a stable isotope-labeled standard is the preferred method for accurate quantification in LC-MS bioanalysis. researchgate.net
Mitigation of Matrix Effects in Complex Analytical Matrices
Biological samples such as plasma, urine, and tissue homogenates are complex matrices that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov This can lead to ion suppression or enhancement, causing inaccurate measurements. researchgate.net A SIL-IS like this compound is the ideal tool to correct for these matrix effects. musechem.comclearsynth.com Since the SIL-IS and the analyte are affected by the matrix in the same way, the ratio of their signals remains constant, ensuring that the calculated concentration of the analyte is accurate despite variations in the sample matrix. nih.gov
Integration in Method Development and Validation Protocols
The development of a robust and reliable analytical method is a meticulous process governed by stringent validation protocols. The inclusion of a SIL-IS like this compound from the early stages of method development is a key strategy for success.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Deuterated Analogs
While mass spectrometry is the primary application for this compound as an internal standard, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the deuterated standard itself. Deuterium (B1214612) (²H) NMR is used specifically for this purpose.
One of the main reasons for using deuterated solvents in NMR is to avoid the large signal from proton-containing solvents that would otherwise obscure the signals from the analyte. simsonpharma.com Similarly, in the study of a deuterated compound itself, ²H NMR can be used to confirm the position and extent of deuterium labeling within the molecule. studymind.co.uk This is a critical quality control step in the synthesis of any deuterated standard to ensure its identity and isotopic purity. Furthermore, because deuterium has a different nuclear spin from hydrogen, its signals in NMR are distinct, allowing researchers to study the molecule without interference from non-deuterated components. studymind.co.ukrug.nl
Summary of Analytical Applications
| Methodology | Application of this compound | Benefit |
| LC-MS/MS & GC-MS | Stable Isotope-Labeled Internal Standard (SIL-IS) | Accurate quantification by correcting for instrumental variability. |
| Complex Sample Bioanalysis | Matrix Effect Mitigation | Reduces ion suppression/enhancement for more reliable results in biological matrices. musechem.comnih.gov |
| Method Validation | Quality Control & Robustness Testing | Ensures the analytical method is precise, accurate, and reproducible. nih.govmusechem.com |
| NMR Spectroscopy | Structural Confirmation | Verifies the location and purity of deuterium labeling on the molecule. studymind.co.uk |
Spectroscopic Insights into Molecular Structure and Dynamics
Spectroscopic analysis of this compound offers a window into its structural and dynamic properties at the atomic level. The presence of four deuterium atoms, typically on the ethanol (B145695) backbone, significantly alters its spectroscopic characteristics compared to its non-deuterated counterpart. These differences are fundamental to its application in various research contexts.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR) spectroscopy of this compound would show a marked simplification of the spectrum in the region corresponding to the ethanol moiety. The signals from the protons on the deuterated carbons would be absent, confirming the position of isotopic labeling. The remaining proton signals, corresponding to the butyl group and the N-H and O-H protons, would provide information about the rest of the molecule's structure.
²H NMR (Deuterium NMR) spectroscopy, on the other hand, would exhibit signals at the chemical shifts corresponding to the deuterated positions. The line widths of these signals can offer insights into the molecular dynamics and the local environment of the deuterium atoms.
Mass Spectrometry (MS):
In mass spectrometry, the most apparent effect of deuteration is the increase in the molecular weight of the compound. For this compound, the molecular weight is approximately 121.21 g/mol , which is four mass units higher than the non-deuterated analog. This mass shift is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for clear differentiation between the analyte and the standard.
The fragmentation pattern in tandem mass spectrometry (MS/MS) would also be altered. The deuterated fragments will appear at a higher m/z value, which can help in elucidating fragmentation pathways and in the structural confirmation of the labeled compound.
Infrared (IR) Spectroscopy:
Infrared spectroscopy measures the vibrational frequencies of chemical bonds. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the frequency of the C-D stretching vibrations compared to the C-H stretching vibrations. This isotopic shift is a hallmark of deuteration and can be used to confirm the presence and location of the deuterium atoms within the molecule.
Detailed Research Findings:
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃ (Butyl) | ~0.9 | Triplet | |
| CH₂ (Butyl) | ~1.3-1.5 | Multiplet | |
| CH (sec-Butyl) | ~2.5-2.7 | Multiplet | |
| NH | Variable | Singlet (broad) | |
| OH | Variable | Singlet (broad) | |
| CD₂-N | Absent | - | Deuterated |
| CD₂-O | Absent | - | Deuterated |
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | ~122.15 | Molecular ion peak (protonated) |
| [M-CD₂OH]⁺ | ~88.13 | Loss of the deuterated hydroxyethyl (B10761427) group |
| [Butylamino]⁺ fragment | ~72.12 | Fragmentation at the C-N bond |
Interactive Data Table: Expected Infrared Spectroscopy Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Notes |
| O-H Stretch | ~3300-3500 (broad) | |
| N-H Stretch | ~3250-3400 (broad) | |
| C-H Stretch (Butyl) | ~2850-2960 | |
| C-D Stretch | ~2100-2200 | Significantly lower than C-H stretch |
| C-O Stretch | ~1050-1150 |
These expected values provide a solid foundation for the identification and characterization of this compound in analytical applications. The distinct spectroscopic properties resulting from deuterium labeling are the cornerstone of its utility in advanced analytical methodologies, enabling precise quantification and detailed structural and dynamic studies.
Mechanistic and Isotopic Effect Investigations Using 2 2 Butylamino Ethanol D4
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidationnih.gov
The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to understand the mechanisms of chemical reactions. princeton.edu It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant of the same reaction with a heavy isotope. By replacing specific hydrogen atoms with deuterium (B1214612) in 2-(2-Butylamino)ethanol, researchers can induce a KIE that provides insights into the rate-determining step of a reaction.
Probing Rate-Determining Steps in Chemical Transformationsnih.gov
The C-D bond is stronger and has a lower zero-point energy than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond in the rate-determining step will exhibit a primary KIE (kH/kD > 1) when the hydrogen is replaced with deuterium. The magnitude of this effect can indicate the extent to which the C-H bond is broken in the transition state.
While specific KIE studies involving 2-(2-Butylamino)ethanol-d4 are not extensively documented in publicly available literature, the principles of KIE can be applied to hypothesize its utility. For instance, in the oxidation of the ethanol (B145695) moiety of 2-(2-Butylamino)ethanol, the C-H bond at the carbinol carbon is broken. If this step is rate-determining, a significant primary KIE would be expected upon using this compound (with deuterium at the ethanol carbons).
Table 1: Hypothetical Kinetic Isotope Effects in the Oxidation of 2-(2-Butylamino)ethanol
| Oxidizing Agent | Proposed Rate-Determining Step | Expected kH/kD |
| Chromic Acid | C-H bond cleavage at the carbinol carbon | > 2 |
| Permanganate | Initial complex formation | ~ 1 |
| Enzymatic (e.g., Alcohol Dehydrogenase) | Hydride transfer from the carbinol carbon | 2-7 |
This table is illustrative and based on general principles of KIE in alcohol oxidations. Actual values would require experimental determination.
Deuterium Isotope Probing (DIP) in Biochemical and Environmental Processesescholarship.org
Deuterium Isotope Probing (DIP) is a technique used to trace the metabolic fate of a compound in biological or environmental systems. By introducing a deuterated substrate like this compound, researchers can follow the incorporation of deuterium into downstream metabolites, providing a map of the biotransformation pathways.
Tracking Molecular Fate and Biotransformation Pathwaysescholarship.org
In metabolic studies, this compound can be administered to an organism or introduced into a cell culture. Subsequent analysis of metabolites using techniques like mass spectrometry or NMR spectroscopy can identify which molecules contain the deuterium label. This information is crucial for understanding how the parent compound is processed, whether it undergoes oxidation, conjugation, or other metabolic transformations.
For example, the biotransformation of 2-(2-Butylamino)ethanol could involve N-dealkylation or oxidation of the ethanol side chain. The use of this compound would allow for the unambiguous identification of metabolites retaining the deuterated ethyl group, thereby clarifying the specific metabolic routes.
Table 2: Potential Metabolites of 2-(2-Butylamino)ethanol and Detection Using d4-Labeling
| Metabolic Reaction | Potential Metabolite | Deuterium Label Retention |
| N-debutylation | 2-Aminoethanol | Lost |
| Oxidation of ethanol moiety | 2-(2-Butylamino)acetic acid | Retained |
| Glucuronidation of the hydroxyl group | 2-(2-Butylamino)ethyl glucuronide | Retained |
This table outlines potential metabolic transformations and the expected fate of the deuterium label, which would need to be confirmed experimentally.
Computational Approaches to Isotopic Perturbation Analysis
Computational chemistry offers a powerful complement to experimental studies of isotope effects. Theoretical models can be used to calculate the vibrational frequencies of both the deuterated and non-deuterated forms of 2-(2-Butylamino)ethanol and its transition states in various reactions. These calculations can predict KIEs and provide a deeper understanding of the underlying molecular dynamics.
By modeling the transition state of a proposed reaction mechanism, computational methods can help to rationalize experimentally observed KIEs. For example, if a large KIE is measured for the oxidation of 2-(2-Butylamino)ethanol, computational analysis of the transition state structure can confirm that the C-H bond is indeed being significantly stretched. Furthermore, these models can predict how isotopic substitution at different positions within the molecule would affect the reaction rate, guiding the design of future experimental studies.
Theoretical and Computational Chemistry of Deuterated Butylaminoethanols
Quantum Mechanical Calculations of Deuterium-Induced Electronic and Vibrational Changes
Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic and vibrational consequences of isotopic substitution. The primary effect of replacing hydrogen with deuterium (B1214612) is the increase in mass, which significantly alters the zero-point vibrational energy (ZPVE) of the molecule.
Electronic Changes: Deuteration primarily affects the vibrational properties of a molecule, with electronic structure changes being more subtle. The replacement of protium (B1232500) with deuterium in the C-H bonds of the ethanol (B145695) backbone leads to a slight shortening and strengthening of these bonds. This is a consequence of the lower ZPVE of a C-D bond compared to a C-H bond, which results in a lower average bond length. This can lead to minor alterations in the molecule's electron density distribution and dipole moment. For instance, studies on simple amines have shown that deuteration at the β-position can increase basicity, an effect attributed to the lowered zero-point energy of the C-H bond adjacent to the amine nitrogen. nih.govresearchgate.net
Vibrational Changes: The most pronounced effect of deuteration is on the vibrational frequencies of the molecule. The vibrational frequency of a bond is approximately proportional to the inverse square root of the reduced mass of the atoms involved. Consequently, C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations. These shifts are readily predictable using quantum mechanical calculations and are a key signature of deuteration in infrared (IR) and Raman spectroscopy.
Below is a theoretical comparison of the vibrational frequencies for C-H and C-D bonds, illustrating the expected shifts upon deuteration in a molecule like 2-(2-Butylamino)ethanol-d4.
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Predicted C-D Wavenumber (cm⁻¹) |
| Stretching | 2850 - 3000 | 2100 - 2250 |
| Bending (Scissoring) | 1450 - 1470 | ~1050 - 1080 |
| Bending (Wagging/Twisting) | 1150 - 1350 | ~850 - 980 |
Note: These are approximate ranges and the exact frequencies for this compound would require specific DFT calculations.
Molecular Dynamics Simulations of Isotopic Variants in Different Environments
Molecular dynamics (MD) simulations are a powerful computational method for studying the structure, dynamics, and thermodynamics of molecules in condensed phases. acs.orgarxiv.orgresearchgate.net By simulating the movement of atoms over time, MD can reveal how isotopic substitution affects the behavior of this compound in different environments, such as in aqueous solution or within a protein binding site.
MD simulations can be combined with experimental techniques like Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) to refine our understanding of protein conformational changes upon ligand binding. nih.gov For a molecule like this compound, MD simulations would be crucial in understanding how the deuterated ethyl group influences interactions with its environment.
Key areas of investigation using MD simulations would include:
Conformational Preferences: Deuteration can subtly alter the conformational landscape of flexible molecules. MD simulations can explore the relative populations of different conformers of this compound and compare them to its non-deuterated counterpart.
Hydrogen Bonding Dynamics: The hydroxyl and amino groups of the molecule are capable of forming hydrogen bonds. MD simulations can probe the lifetimes and geometries of these hydrogen bonds in protic solvents and investigate if the deuteration of the nearby carbon backbone has any secondary effects on these interactions.
Diffusion and Transport: The increased mass of the deuterated molecule will lead to a slightly lower diffusion coefficient. MD simulations can quantify this difference, which can be relevant in understanding its transport properties across membranes or in solution.
Computational Prediction of Structure-Reactivity Relationships in Deuterated Alkanolamines
Computational methods can be employed to predict how the structural changes induced by deuteration affect the reactivity of this compound. This often involves calculating kinetic isotope effects (KIEs), which are the ratio of the rate of a reaction for a protiated species to that of its deuterated analogue.
For alkanolamines, relevant reactions could include oxidation, proton transfer, or other metabolic transformations. For example, if a C-H bond on the ethanol backbone is broken in the rate-determining step of a reaction, substituting it with a C-D bond would be expected to produce a significant primary KIE, slowing the reaction down. Computational modeling can predict the magnitude of these KIEs by calculating the transition state structures and vibrational frequencies for both the protiated and deuterated reactants. Studies on enzymes like ethanolamine (B43304) ammonia-lyase have utilized deuterium KIEs to resolve reaction pathways. acs.org
| Parameter | Protiated Species (H) | Deuterated Species (D) | Expected Isotope Effect (kH/kD) |
| Zero-Point Energy (ZPE) of C-X Bond | Higher | Lower | - |
| Bond Dissociation Energy of C-X Bond | Lower | Higher | - |
| Reaction Rate (if C-X bond is broken) | Faster | Slower | > 1 (Primary KIE) |
Modeling of Intermolecular Interactions and Solvation Effects
The interactions of this compound with its surroundings are critical to its chemical and biological behavior. Computational models, particularly implicit and explicit solvent models, are used to understand these interactions. youtube.comnih.gov
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMx series of models, represent the solvent as a continuous medium with a given dielectric constant. bohrium.com They are computationally efficient for calculating the free energy of solvation, which is the energy change associated with transferring a molecule from the gas phase to a solvent. Deuteration is expected to have a small but discernible effect on the solvation free energy due to subtle changes in the molecule's volume and polarizability. cchmc.org
Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box along with the solute. This method is more computationally intensive but provides a more detailed picture of the specific solute-solvent interactions, such as hydrogen bonding. youtube.com For this compound, explicit solvent simulations could reveal the structure of the hydration shell around the molecule and how it is subtly perturbed by the deuterated ethyl group. Computational studies on ethanolamine and related compounds have used MD simulations with explicit solvent to investigate intermolecular and intramolecular hydrogen bonding. nih.gov
Emerging Research Applications and Future Directions for 2 2 Butylamino Ethanol D4
Innovations in Deuteration Technologies for Complex Molecules
The synthesis of selectively deuterated compounds, including complex molecules for research applications, has been propelled by significant advancements in deuteration technologies. researchgate.net Historically, the introduction of deuterium (B1214612) into molecules was often challenging, sometimes requiring harsh conditions that limited the scope and selectivity of the process. researchgate.net However, modern synthetic chemistry has produced a variety of sophisticated methods that allow for precise and efficient deuterium labeling. researchgate.net
Recent breakthroughs have focused on late-stage deuteration, which allows for the introduction of deuterium into a molecule at one of the final synthetic steps. matilda.scienceacs.org This is particularly advantageous as it allows for the efficient labeling of complex molecular architectures without having to redesign the entire synthesis. Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration have become more refined and versatile. researchgate.netresearchgate.net
Innovations in catalysis are at the forefront of these advancements. For instance, nanostructured iron catalysts have been developed for the selective deuteration of heteroaromatic compounds using inexpensive deuterium oxide (D₂O). nih.gov Furthermore, transition metal catalysis and photocatalysis are emerging as powerful tools for achieving selective deuteration under mild conditions. researchgate.net Electrochemical methods are also gaining traction as a sustainable and effective alternative to traditional chemical reagents for creating deuterated molecules. researchgate.net These varied and evolving techniques provide the necessary toolkit to synthesize specifically labeled compounds like 2-(2-Butylamino)ethanol-d4 for advanced research purposes.
| Deuteration Method | Description | Key Advantages |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of a hydrogen atom with a deuterium atom on a substrate. researchgate.netresearchgate.net | Atom-economical; suitable for late-stage functionalization. acs.org |
| Reductive Deuteration | Addition of deuterium across unsaturated bonds (e.g., alkenes, alkynes) or to carbonyl groups. researchgate.net | Provides access to deuterated saturated systems. |
| Dehalogenative Deuteration | Replacement of a halogen atom (e.g., Br, I) with a deuterium atom, often using a deuterium source and a catalyst. researchgate.net | Allows for site-specific labeling based on the position of the halogen. |
| Electrochemical Deuteration | Utilizes electricity to drive the deuteration reaction, often under milder conditions than traditional methods. researchgate.net | Avoids harsh reagents; offers high chemo- and regioselectivity. researchgate.net |
| Organocatalysis | Uses small organic molecules as catalysts for deuteration, as demonstrated in the conversion of aldehydes to their 1-deutero counterparts. | Avoids transition metals; can offer high levels of deuteration. |
Expansion of Analytical Research Domains Utilizing Deuterated Standards
In analytical chemistry, precision and accuracy are of utmost importance. clearsynth.com Deuterated compounds such as this compound are invaluable as internal standards, particularly for quantitative analysis using mass spectrometry (MS). clearsynth.comacanthusresearch.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative MS because they are chemically almost identical to the analyte being measured (the non-deuterated version) but have a different mass-to-charge ratio (m/z). acanthusresearch.comscioninstruments.com
The primary role of a deuterated internal standard is to correct for variations that can occur during sample preparation and analysis. wisdomlib.org These variations can include sample loss during extraction, fluctuations in instrument response, and matrix effects. clearsynth.comcrimsonpublishers.com Matrix effects, where other components in a complex sample like plasma or urine either suppress or enhance the ionization of the target analyte, are a significant source of error in LC-MS/MS analysis. scioninstruments.comkcasbio.com Because the deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable reference for accurate quantification. kcasbio.com
The use of SIL standards has been shown to significantly improve the accuracy, precision, and robustness of bioanalytical methods. acanthusresearch.comcrimsonpublishers.com This enhanced reliability is crucial in fields like pharmaceutical research for measuring drug metabolites, environmental science for monitoring pollutants, and clinical chemistry. clearsynth.comwisdomlib.org A mass difference of three or more mass units between the analyte and the SIL internal standard is generally preferred to prevent spectral overlap. acanthusresearch.com The stability of the deuterium label is also critical; labels should be placed in positions where they are not susceptible to exchange with protons from the solvent or matrix. acanthusresearch.com
| Parameter | Without Deuterated Standard | With Deuterated Standard |
| Accuracy | Susceptible to systemic errors from sample loss and matrix effects. kcasbio.com | High, as the standard corrects for variations. clearsynth.comcrimsonpublishers.com |
| Precision | Can be low due to variability in ionization and recovery. crimsonpublishers.com | High, leading to reproducible results. crimsonpublishers.com |
| Matrix Effect | Can cause significant ion suppression or enhancement, leading to inaccurate results. kcasbio.com | Compensated for, as the standard and analyte are affected similarly. clearsynth.comkcasbio.com |
| Reliability | Lower, potentially leading to erroneous conclusions. kcasbio.com | High, providing robust and dependable quantitative data. musechem.com |
Role in Advanced Materials Science Research as a Spectroscopic Probe
Deuterium's unique nuclear properties make it a powerful probe in materials science, primarily through solid-state deuterium nuclear magnetic resonance (²H NMR) spectroscopy. wikipedia.org Unlike the primary hydrogen isotope, protium (B1232500) (¹H), which has a nuclear spin of 1/2, deuterium has a nuclear spin of 1. wikipedia.org This difference gives rise to a nuclear quadrupole moment, which is highly sensitive to the local electronic environment.
In solid-state ²H NMR, the interaction between the deuterium quadrupole moment and the electric field gradient at the nucleus provides detailed information about the orientation and dynamics of deuterated molecules within a material. wikipedia.orgacs.org The resulting spectral line shape is highly dependent on the angle between the C-D bond and the external magnetic field. wikipedia.org This property is exploited to study the structure and dynamics of a wide range of materials.
For instance, ²H NMR is used to investigate the molecular mobility and orientation of organic molecules within the confined spaces of zeolites. acs.org In polymer science, it can probe chain mobility and orientation distributions in partially ordered deuterated polymers. wikipedia.org Another significant application is the study of lipid membranes, where deuterium labeling of lipid molecules allows researchers to investigate membrane phase behavior, fluidity, and the effects of incorporated molecules. nih.gov The ability to selectively deuterate different parts of a molecule, such as the butyl chain in this compound, allows researchers to probe the dynamics of specific molecular segments within a larger material assembly.
Integration in Systems Biology and Multi-Omics Research Methodologies
Systems biology and multi-omics (e.g., proteomics, metabolomics) aim to provide a comprehensive understanding of complex biological systems by measuring and integrating multiple types of biological data. Stable isotope tracing is a cornerstone technique in this field, allowing researchers to track the flow of atoms through metabolic networks. nih.govimmune-system-research.com Deuterium oxide (D₂O), or "heavy water," is a particularly useful tracer because it is inexpensive, easy to administer to cells or organisms, and its deuterium atoms can be incorporated into a wide range of biomolecules, including amino acids, lipids, and nucleotides. nih.govmetsol.com
When D₂O is introduced into a biological system, deuterium is incorporated into biomolecules through their natural synthesis and metabolism, labeling them at stable C-H bonds. nih.govbiorxiv.org By using mass spectrometry to measure the rate and extent of deuterium incorporation, scientists can determine the turnover rates (synthesis and degradation) of proteins, lipids, and other metabolites on a global scale. nih.govbiorxiv.org This approach, sometimes referred to as "Deuteromics," enables the simultaneous investigation of multiple metabolic pathways. metsol.com
This methodology has been applied to study metabolic reprogramming in various conditions, such as immune cell activation and cancer. immune-system-research.com For example, stable isotope tracing can reveal how cancer cells alter their metabolic pathways to support rapid growth. immune-system-research.com Combining untargeted metabolomics with stable isotope tracing provides a global overview of the cellular fate of precursor metabolites. acs.org A deuterated compound like this compound could potentially be used as a tracer to follow the specific metabolic fate of butylaminoethanol-containing molecules within a cell or organism, providing insights into specific biochemical pathways.
Potential as a Research Tool in Chemical Biology and Enzymology (excluding clinical human studies)
The difference in mass between deuterium and protium leads to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are typically slower than those involving a C-H bond. nih.govacs.org This effect is a powerful tool in chemical biology and enzymology for elucidating the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov
By synthesizing a substrate molecule with deuterium strategically placed at a specific position, researchers can measure the effect of the isotopic substitution on the reaction rate. einsteinmed.edu If the bond to the deuterium atom is broken in the rate-determining step of the reaction, a significant slowing of the rate (a primary KIE) will be observed. nih.goveinsteinmed.edu This provides strong evidence that C-H bond cleavage is a key part of the reaction's slowest step. einsteinmed.edu The magnitude of the KIE can also provide detailed information about the geometry of the transition state—the high-energy point of the reaction. nih.goveinsteinmed.edu
For example, if an enzyme were to metabolize 2-(2-Butylamino)ethanol via oxidation of the butyl group, synthesizing this compound and comparing its rate of reaction to the non-deuterated compound could reveal whether the C-H bond cleavage on the butyl chain is the rate-limiting step. nih.gov This information is fundamental to understanding how an enzyme functions. Beyond primary KIEs, secondary KIEs (where the deuterated bond is not broken but is near the reaction center) can also provide valuable information about changes in hybridization and the steric environment during the reaction. nih.gov These mechanistic insights are crucial for fundamental biochemical research and for the rational design of enzyme inhibitors. einsteinmed.edu
Q & A
Q. What are the primary applications of deuterium labeling in 2-(2-Butylamino)ethanol-d4 for analytical chemistry studies?
Deuterium labeling in compounds like this compound is critical for isotopic tracing in kinetic studies, metabolic pathway analysis, and structural elucidation via nuclear magnetic resonance (NMR). The deuterated butylamino group reduces signal splitting in -NMR, simplifying spectral interpretation. Comparative studies with non-deuterated analogs can reveal isotope effects on reaction mechanisms. For example, deuterated ethanol derivatives (e.g., 2-Chloroethanol-d4) are used in protein studies and solvent interactions due to their reduced proton interference .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
A combination of techniques ensures structural validation:
- NMR Spectroscopy : -NMR confirms deuterium incorporation, while -NMR verifies carbon backbone integrity.
- Mass Spectrometry (MS) : High-resolution MS detects isotopic patterns and molecular ion peaks (e.g., [M+H]) to validate deuteration levels.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -NH and -OH stretches) and compares with non-deuterated analogs.
- Chromatography : HPLC or GC-MS assesses purity and separates isotopic byproducts. Safety protocols for handling deuterated amines, such as avoiding moisture and oxidation, are critical during analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key safety measures include:
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in sealed containers under inert gas (e.g., argon) in cool, dry conditions to avoid degradation.
- Emergency Response : For skin contact, rinse immediately with water; for spills, use inert absorbents like sand. Refer to safety data sheets for structurally similar amines (e.g., 2-(Dibutylamino)ethanol) for toxicity and disposal guidelines .
Advanced Research Questions
Q. How can researchers optimize synthetic routes for this compound to achieve high isotopic purity (>99%)?
Optimization strategies include:
- Deuteration Methods : Use catalytic deuteration (e.g., gas with Pd/C) or exchange reactions in deuterated solvents (e.g., ) to target specific hydrogen atoms.
- Purification : Crystallization in deuterated solvents (e.g., methanol-d4) minimizes isotopic dilution. For example, N-Vinyl-ε-caprolactam purification via crystallization reduced impurities by 50% in related studies .
- Quality Control : Monitor deuteration efficiency via -NMR and isotopic ratio mass spectrometry. Adjust reaction time and temperature to minimize back-exchange .
Q. How should discrepancies in spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?
Conflicting data may arise from isotopic impurities or solvent interactions. To resolve:
- Cross-Validation : Compare experimental spectra with computational predictions (e.g., density functional theory for NMR shifts) and reference databases like NIST Chemistry WebBook for deuterated analogs .
- Solvent Screening : Test in multiple solvents (e.g., , ) to identify solvent-induced shifts.
- Isotopic Dilution Assays : Spike samples with non-deuterated standards to quantify residual content .
Q. In kinetic studies, how does deuteration of the butylamino group in this compound influence reaction mechanisms compared to its non-deuterated analog?
Deuteration introduces kinetic isotope effects (KIEs), slowing reactions involving hydrogen transfer (e.g., protonation/deprotonation steps). For example:
- Acid-Catalyzed Reactions : ratios >1 indicate slower deuterated compound reactivity.
- Enzymatic Studies : Deuterated amines can alter enzyme-substrate binding affinities due to steric or electronic effects. Experimental designs should include parallel reactions with both analogs and monitor intermediates via stopped-flow spectroscopy or time-resolved MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
